3-Hydroxyquinidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Cinchona Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

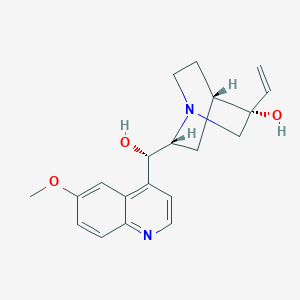

3D Structure

Properties

IUPAC Name |

(3S,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRUJCFCZKMFMB-LGWHJFRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024742 | |

| Record name | (3S)-hydroxyquinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53467-23-5 | |

| Record name | (9S)-6′-Methoxycinchonan-3,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53467-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyquinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053467235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-hydroxyquinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYQUINIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00G939C83O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide on 3-Hydroxyquinidine as the Major Metabolite of Quinidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a venerable antiarrhythmic agent, undergoes extensive hepatic metabolism, primarily yielding (3S)-3-hydroxyquinidine. This metabolite is not an inactive byproduct but a pharmacologically active compound that significantly contributes to both the therapeutic and toxicological profile of the parent drug. Understanding the intricate relationship between quinidine and 3-hydroxyquinidine is paramount for effective therapeutic drug monitoring (TDM) and the development of safer antiarrhythmic therapies. This guide provides a detailed examination of the metabolism of quinidine, the comparative pharmacokinetics and pharmacodynamics of this compound, its clinical significance, and the analytical methodologies required for its precise quantification.

Introduction: The Significance of a Major Metabolite

Quinidine, a Class IA antiarrhythmic drug, has been a cornerstone in the management of cardiac arrhythmias for decades.[1][2] Its clinical utility, however, is often complicated by a narrow therapeutic index and significant inter-individual variability in patient response.[3] A crucial factor contributing to this variability is its extensive biotransformation in the liver, which results in the formation of several metabolites.[4] Among these, (3S)-3-hydroxyquinidine emerges as the principal and most clinically relevant metabolite.[4][5]

Early analytical methods, such as fluorometric assays, lacked the specificity to distinguish between quinidine and its metabolites, often leading to an overestimation of the parent drug's concentration and complicating dose-response assessments.[1][6] The advent of high-performance liquid chromatography (HPLC) and later, liquid chromatography-mass spectrometry (LC-MS/MS), has enabled the precise quantification of both quinidine and this compound, revealing that the metabolite can accumulate to clinically significant concentrations during chronic therapy.[1][6][7][8]

This guide delves into the scientific underpinnings of this compound's role in quinidine therapy. It aims to provide drug development professionals and clinical researchers with a comprehensive resource covering the enzymatic pathways of its formation, its distinct pharmacokinetic and pharmacodynamic properties, its impact on therapeutic and toxic outcomes, and the validated analytical protocols necessary for its accurate monitoring.

The Metabolic Journey: From Quinidine to this compound

The biotransformation of quinidine is a critical determinant of its plasma concentration and, consequently, its clinical effect. The primary metabolic pathway is hydroxylation, occurring predominantly at the C3 position of the quinuclidine ring to form (3S)-3-hydroxyquinidine.[4][5]

The Central Role of Cytochrome P450 3A4 (CYP3A4)

In vitro and in vivo studies have unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for the 3-hydroxylation of quinidine.[9][10][11] The formation of this compound is considered a specific marker reaction for CYP3A4 activity.[11][12]

-

Enzyme Kinetics: The formation of this compound exhibits the highest intrinsic clearance among all quinine/quinidine metabolites studied in human liver microsomes.[11] Incubation with recombinant human CYP3A4 results in a significantly higher intrinsic clearance for this compound compared to other metabolites.[11]

-

Inhibition Studies: The formation of this compound is almost completely inhibited by specific CYP3A4 inhibitors like ketoconazole and troleandomycin.[11] Co-administration of ketoconazole in human subjects significantly decreases the apparent oral clearance of the parent drug and reduces the formation of the 3-hydroxy metabolite.[13]

-

Induction Studies: Conversely, co-administration with CYP3A4 inducers, such as carbamazepine or rifampicin, enhances the metabolism of quinidine, leading to lower plasma concentrations of the parent drug.[1][10]

This dependency on CYP3A4 is a major source of drug-drug interactions (DDIs). Medications that inhibit or induce CYP3A4 can significantly alter the plasma concentrations of both quinidine and this compound, necessitating careful dose adjustments and monitoring.[1][9]

The Metabolic Pathway Visualized

The following diagram illustrates the primary metabolic conversion of quinidine.

Caption: CYP3A4-mediated 3-hydroxylation of quinidine.

Pharmacological Profile: A Tale of Two Molecules

This compound is not merely a metabolite but an active pharmacological entity with its own distinct pharmacokinetic and pharmacodynamic properties. Its contribution to the overall clinical effect of quinidine therapy is significant and must be considered for accurate therapeutic assessment.

Comparative Pharmacokinetics (PK)

The pharmacokinetic profiles of quinidine and this compound differ in several key aspects. The area under the serum concentration vs. time curve (AUC) for this compound is greater at steady state than after a single dose, indicating its accumulation with chronic administration.[14][15]

| Parameter | Quinidine | (3S)-3-Hydroxyquinidine | Reference |

| Elimination Half-life (t½) | 5 - 8 hours (sulfate/gluconate) | ~11 - 15 hours | [1][16] |

| Protein Binding (Free Fraction) | ~20% | ~49% | [17] |

| Primary Route of Elimination | Hepatic Metabolism (CYP3A4) | Renal (unchanged) & further metabolism | [4][9][16] |

| Volume of Distribution (Vd) | 2 - 3 L/kg | 6.82 ± 1.85 L/kg | [4][16] |

| Renal Clearance | Lower at steady state | ~50% of total body clearance | [14][16] |

Data synthesized from multiple sources. Values can vary based on patient population and study design.

Key Insights from PK Data:

-

Longer Half-Life: The longer elimination half-life of this compound compared to quinidine contributes to its accumulation during therapy.

-

Higher Free Fraction: A significantly higher unbound (free) fraction suggests that this compound may have a more pronounced pharmacological effect at a given total plasma concentration compared to quinidine.[17]

-

Renal Excretion: The substantial renal clearance of this compound implies that patients with renal impairment are at higher risk of metabolite accumulation and potential toxicity.

Comparative Pharmacodynamics (PD) and Toxicity

Both quinidine and this compound exhibit Class IA antiarrhythmic activity, primarily through the blockade of sodium and potassium channels, leading to a prolongation of the action potential duration and the QT interval on an electrocardiogram (ECG).[1]

-

Antiarrhythmic Potency: Studies have shown that this compound possesses significant antiarrhythmic activity, capable of preventing ventricular fibrillation and tachycardia in preclinical models.[18] Its potency is estimated to be a substantial fraction of the parent drug's.

-

Additive Electrophysiological Effects: When administered together, this compound has an additive effect with quinidine on QTc interval prolongation.[17] Multiple linear regression analysis has shown that this compound concentration, along with time, independently contributes to changes in the ventricular effective refractory period.[19]

-

Cardiotoxicity: The accumulation of this compound is linked to cardiotoxicity.[20] Because both compounds prolong the QTc interval, monitoring the metabolite is crucial for assessing the risk of life-threatening arrhythmias like Torsades de Pointes, especially in patients with risk factors such as renal impairment or those on interacting medications.[1][21]

The Role of P-glycoprotein (P-gp)

Quinidine is a well-known substrate and inhibitor of P-glycoprotein (P-gp), an efflux transporter found in the intestine, kidneys, and the blood-brain barrier.[9][22][23] This interaction has two major consequences:

-

Drug-Drug Interactions: As a P-gp inhibitor, quinidine can increase the plasma concentrations of other P-gp substrates, most notably digoxin, leading to a well-documented and clinically significant drug interaction.[1][24][25]

-

Limited Brain Penetration: P-gp actively transports quinidine out of the brain, restricting its entry.[22] The role of P-gp in the transport of this compound is less characterized but is an important area for future research.

Analytical Methodologies for Quantification

Accurate quantification of both quinidine and this compound is essential for TDM. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for this purpose.[7][8][16][26]

Validated Protocol: Quantification in Human Plasma via LC-MS/MS

This protocol provides a self-validating system for the simultaneous determination of quinidine and this compound, incorporating an internal standard for robust quantification.

Objective: To accurately measure the concentrations of quinidine and this compound in human plasma samples.

Principle: The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a reversed-phase column and detection by tandem mass spectrometry, which offers high sensitivity and specificity.

Step-by-Step Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of quinidine, this compound, and a suitable stable isotope-labeled internal standard (e.g., 3-Hydroxy Quinidine-D3) in methanol.[27]

-

Serially dilute the stock solutions in drug-free human plasma to create a calibration curve (e.g., 0.1 to 5 µg/mL) and at least three levels of QC samples (low, medium, high).

-

-

Sample Preparation (Protein Precipitation):

-

Rationale: This is a rapid and effective method to remove the bulk of plasma proteins that can interfere with the analysis and damage the LC column.

-

To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile.

-

Vortex for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Rationale: The chromatographic system separates the parent drug from its metabolite, while the mass spectrometer provides selective and sensitive detection based on their unique mass-to-charge ratios (m/z).

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Quinidine: Q1 -> Q3 (e.g., 325.2 -> 159.1)

-

This compound: Q1 -> Q3 (e.g., 341.2 -> 159.1)

-

Internal Standard (3-Hydroxy Quinidine-D3): Q1 -> Q3 (e.g., 344.2 -> 162.1)

-

-

-

-

Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.

-

Use a weighted (e.g., 1/x²) linear regression to fit the curve.

-

Quantify unknown samples and QCs using the regression equation.

-

Validation: The assay must be validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines. The results of the QC samples must fall within ±15% of their nominal value (±20% for the lower limit of quantification).

-

Analytical Workflow Diagram

Caption: Workflow for LC-MS/MS quantification of this compound.

Clinical Significance and Therapeutic Drug Monitoring (TDM)

The active nature of this compound makes TDM for quinidine therapy more complex than simply measuring the parent drug.[3][7]

Rationale for Monitoring Both Compounds:

-

Assessing Total Antiarrhythmic Load: Since both compounds contribute to the electrophysiological effects, measuring only quinidine underestimates the total therapeutic (and potentially toxic) effect.[19]

-

Identifying At-Risk Patients: Patients with high this compound-to-quinidine ratios may be at increased risk for toxicity.[28] Ratios can range widely, with some patients having concentrations of the unbound metabolite in serum water greater than that of the parent drug.[28]

-

Managing Renal Impairment: In patients with decreased renal function, monitoring the metabolite is crucial to prevent accumulation and associated cardiotoxicity.

-

Investigating Drug-Drug Interactions: Unexpectedly high or low metabolite levels can indicate the presence of an interacting drug that is inducing or inhibiting CYP3A4.[1]

TDM should ideally involve measuring trough concentrations of both quinidine and this compound at steady state (achieved after 3-5 half-lives) to guide dosage adjustments.[1]

Conclusion and Future Directions

This compound is not an incidental byproduct but a key player in the clinical pharmacology of quinidine. Its significant and distinct pharmacological activity, coupled with a pharmacokinetic profile that favors accumulation, mandates its consideration in both clinical practice and drug development. The relationship between quinidine, CYP3A4, P-gp, and this compound forms a complex network that influences therapeutic efficacy and patient safety.

Future research should focus on:

-

Fully characterizing the P-gp transport kinetics of this compound.

-

Establishing a definitive therapeutic range that incorporates both parent and metabolite concentrations.

-

Developing physiologically-based pharmacokinetic (PBPK) models that can better predict the impact of genetics, organ function, and DDIs on the disposition of both compounds.[9][10]

By embracing the complexity introduced by this major metabolite, researchers and clinicians can work towards optimizing quinidine therapy, minimizing risks, and improving patient outcomes.

References

-

Therapeutic Drug Monitoring of Quinidine in Pediatric Patients with KCNT1 Genetic Variants. (2022). Available at: [Link]

-

(3S)-3-hydroxyquinidine, the major biotransformation product of quinidine. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxyquinidine methanesulphonate. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Pharmacokinetics of hydroxy-3(S)-dihydroquinidine in healthy volunteers after intravenous and oral administration. (n.d.). PubMed. Available at: [Link]

-

The pharmacokinetics and pharmacodynamics of quinidine and this compound. (1988). British Journal of Clinical Pharmacology. Available at: [Link]

-

Pharmacodynamics of this compound alone and in combination with quinidine in healthy persons. (1987). The American Journal of Cardiology. Available at: [Link]

-

Therapeutic drug monitoring: antiarrhythmic drugs. (n.d.). PubMed Central. Available at: [Link]

-

Therapeutic Drug Monitoring of Quinidine in Pediatric Patients with KCNT1 Genetic Variants. (2022). MDPI. Available at: [Link]

-

Quinidine, therapeutic drug monitoring. (n.d.). Slideshare. Available at: [Link]

-

The pharmacokinetics and pharmacodynamics of quinidine and this compound. (n.d.). PubMed Central. Available at: [Link]

-

Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography. (1994). PubMed. Available at: [Link]

-

HPLC Method for the Quantitation of Quinidine and its Metabolites in Plasma: An Application to a Quinidine-Phenytoin Drug Interaction Study. (n.d.). Oxford Academic. Available at: [Link]

-

Evidence supporting 3(S)-3-hydroxyquinidine-associated cardiotoxicity. (1985). Therapeutic Drug Monitoring. Available at: [Link]

-

Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network. (n.d.). PubMed Central. Available at: [Link]

-

(PDF) Physiologically Based Pharmacokinetic Modeling of Quinidine to Establish a CYP3A4, P-gp and CYP2D6 Drug-Drug-Gene Interaction Network. (n.d.). ResearchGate. Available at: [Link]

-

An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study. (1982). Journal of Analytical Toxicology. Available at: [Link]

-

The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo. (n.d.). PubMed. Available at: [Link]

-

Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography. (1977). PubMed. Available at: [Link]

-

Enzyme Kinetics for the Formation of 3-hydroxyquinine and Three New Metabolites of Quinine in Vitro; 3-hydroxylation by CYP3A4 Is Indeed the Major Metabolic Pathway. (2002). Drug Metabolism and Disposition. Available at: [Link]

-

Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6. (2000). Clinical Pharmacology & Therapeutics. Available at: [Link]

-

P-Glycoprotein Mediates the Efflux of Quinidine Across the Blood-Brain Barrier. (1997). Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

An HPLC Method for the Quantitation of Quinidine and its Metabolites in Plasma: An Application to a Quinidine-Phenytoin Drug Interaction Study. (n.d.). ResearchGate. Available at: [Link]

-

Therapeutic drug monitoring: antiarrhythmic drugs. (n.d.). Springer Link. Available at: [Link]

-

Circumventing P-glycoprotein-mediated cellular efflux of quinidine by prodrug derivatization. (2005). Molecular Pharmaceutics. Available at: [Link]

-

Quinidine. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

-

Inhibition of P-Glycoprotein–Mediated Drug Transport. (n.d.). Circulation - AHA/ASA Journals. Available at: [Link]

-

Contribution of quinidine metabolites to electrophysiologic responses in human subjects. (n.d.). PubMed. Available at: [Link]

-

Fate of quinidine, a P-glycoprotein substrate, in the gastrointestinal tract after oral administration in rats. (2008). Biological & Pharmaceutical Bulletin. Available at: [Link]

-

Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine. (1999). Semantic Scholar. Available at: [Link]

-

Clinical pharmacology of hydroxy-3(S)-dihydroquinidine in healthy volunteers following oral administration. (n.d.). PubMed. Available at: [Link]

-

Prevalence of High (3S)-3-hydroxyquinidine/quinidine Ratios in Serum, and Clearance of Quinidine in Cardiac Patients With Age. (1980). Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Quinidine: an update on therapeutics, pharmacokinetics and serum concentration monitoring. (1988). The American Journal of Cardiology. Available at: [Link]

-

Why do therapeutic drug monitoring. (2004). The Pharmaceutical Journal. Available at: [Link]

-

Therapeutic drug monitoring: which drugs, why, when and how to do it. (2008). Australian Prescriber. Available at: [Link]

Sources

- 1. Therapeutic drug monitoring: antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinidine, therapeutic drug monitoring | PPTX [slideshare.net]

- 3. Quinidine: an update on therapeutics, pharmacokinetics and serum concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. (3S)-3-hydroxyquinidine, the major biotransformation product of quinidine. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxyquinidine methanesuiphonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Drug Monitoring of Quinidine in Pediatric Patients with KCNT1 Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The pharmacokinetics and pharmacodynamics of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacokinetics and pharmacodynamics of quinidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of hydroxy-3(S)-dihydroquinidine in healthy volunteers after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacodynamics of this compound alone and in combination with quinidine in healthy persons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Contribution of quinidine metabolites to electrophysiologic responses in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evidence supporting 3(S)-3-hydroxyquinidine-associated cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. upload.medbullets.com [upload.medbullets.com]

- 22. P-Glycoprotein mediates the efflux of quinidine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fate of quinidine, a P-glycoprotein substrate, in the gastrointestinal tract after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

- 25. [PDF] Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine [seecomments]. | Semantic Scholar [semanticscholar.org]

- 26. academic.oup.com [academic.oup.com]

- 27. 3-Hydroxy Quinidine-D3 - Acanthus Research [acanthusresearch.com]

- 28. Prevalence of high (3S)-3-hydroxyquinidine/quinidine ratios in serum, and clearance of quinidine in cardiac patients with age - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxyquinidine chemical structure and properties

An In-Depth Technical Guide to 3-Hydroxyquinidine: Structure, Properties, and Analysis

Introduction

This compound stands as a molecule of significant interest in pharmacology and medicinal chemistry, primarily recognized as the major and pharmacologically active metabolite of quinidine, a class Ia antiarrhythmic agent.[1][2] The clinical efficacy and safety profile of quinidine are not solely dependent on the parent drug but are substantially influenced by its biotransformation into metabolites like this compound.[3] This metabolite not only retains antiarrhythmic properties but also contributes to the therapeutic and toxicological effects observed during quinidine therapy.[1][4] Understanding the nuanced chemical structure, physicochemical properties, and analytical methodologies for this compound is therefore paramount for researchers, clinicians, and drug development professionals. This guide provides a comprehensive technical overview, grounded in established scientific literature, to serve as a core resource for professionals in the field.

Part 1: Chemical Identity and Molecular Architecture

A precise understanding of a molecule's identity and three-dimensional structure is the foundation of all subsequent pharmacological and analytical investigation. The causality behind its biological activity is intrinsically linked to its chemical architecture.

Nomenclature and Identification

-

Systematic (IUPAC) Name: (3S,4R,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol[5]

-

Common Synonyms: (3S)-3-Hydroxyquinidine, 3-OHQ, 6'-methoxy-cinchonan-3,9S-diol[1]

-

CAS Number: 53467-23-5 (for the primary (3S) metabolite)[1][5][6]

Molecular Structure

This compound is a complex cinchona alkaloid derivative. Its structure is composed of a methoxy-substituted quinoline ring linked via a hydroxymethyl bridge to a quinuclidine nucleus. The defining feature distinguishing it from its parent compound, quinidine, is the addition of a hydroxyl group at the C-3 position of the quinuclidine ring.

Stereochemistry: The Determinant of Activity

The biological properties of this compound are critically dependent on its stereochemistry. The hydroxylation of quinidine is stereospecific, yielding primarily the (3S)-3-hydroxyquinidine metabolite.[1][9] The absolute stereochemistry of this metabolite was unequivocally established through rigorous spectroscopic analysis, including 1H and 13C NMR, and ultimately confirmed by single-crystal X-ray analysis of its methanesulphonate salt.[2][10] This structural confirmation is vital, as it provides the basis for understanding its interaction with biological targets like ion channels. The existence of the (3R)-hydroxyquinidine isomer is also documented, although it is not the primary metabolic product.[7][8]

Part 2: Physicochemical and Pharmacological Properties

The transition from chemical structure to biological function is governed by a molecule's physicochemical and pharmacological properties. These characteristics dictate its behavior in biological systems, from solubility and absorption to target engagement and clearance.

Physicochemical Data Summary

The following table summarizes the core physicochemical properties of this compound, which are essential for designing analytical standards, formulating solutions, and predicting its behavior in experimental assays.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [5][6][11] |

| Molecular Weight | 340.42 g/mol | [1][4][8] |

| Appearance | Solid | [1][5] |

| Solubility | Soluble in Methanol, DMF, DMSO | [1][8] |

Pharmacological Profile: An Active Contributor

This compound is not an inert byproduct; it is an active metabolite that significantly contributes to the overall clinical effects of quinidine.

-

Metabolic Origin: It is formed in the liver through the metabolic action of cytochrome P450 enzymes, with CYP3A4 being the principal isoform responsible for the (3S)-3-hydroxylation of quinidine.[1][12] This specific metabolic pathway makes this compound formation a potential marker for CYP3A4 activity.[1]

-

Antiarrhythmic Activity: The metabolite exhibits potent antiarrhythmic effects. In vitro studies have shown that (3S)-hydroxyquinidine prolongs the repolarization of canine Purkinje fibers.[1] Furthermore, it effectively prevents ventricular fibrillation and tachycardia in isolated rat heart models, demonstrating a concentration-dependent effect.[1][4]

-

Clinical Significance: In humans, this compound demonstrates an additive pharmacodynamic effect with the parent drug.[3] Specifically, it contributes to the prolongation of the QTc interval on an electrocardiogram, a key indicator of antiarrhythmic action but also a marker for proarrhythmic risk.[3][13] Consequently, monitoring its concentration is crucial for a complete assessment of a patient's response to quinidine therapy.

Pharmacokinetics

The disposition of this compound in the body follows linear pharmacokinetics within therapeutic dose ranges.[14] Following oral administration, it is rapidly absorbed.[14] The elimination half-life is substantial, ranging from approximately 13 to 15 hours.[14] It is partially cleared unchanged by the kidneys, with renal clearance being a notable route of elimination.[14][15] The plasma concentrations of this compound can be significant, particularly after oral administration of quinidine, which may reflect first-pass metabolism.[15]

Part 3: Synthesis and Spectroscopic Characterization

The availability of pure this compound is essential for its use as an analytical standard and for conducting pharmacological research. It can be obtained through two primary routes.

-

Microbial Oxidation: Biotransformation using specific microorganisms can stereoselectively hydroxylate quinidine to yield the desired (3S)-metabolite.[2]

-

Chemical Synthesis: A multi-step chemical synthesis from quinidine provides a more controlled, albeit complex, route. A reported pathway involves the conversion of quinidine to a 10-bromodihydroquinidine intermediate, followed by a series of reactions to form an apoquinidine methyl ether, oxidation to an oxoruban acetate, and finally reduction to yield (3S)-3-hydroxyquinidine.[10]

The structural integrity of the synthesized or isolated compound is validated through a suite of spectroscopic techniques. As documented in the literature, 1H and 13C NMR, IR, UV, and mass spectrometry are collectively used to confirm the identity and stereochemistry of (3S)-3-hydroxyquinidine, ensuring the purity and accuracy of the reference material.[2][10]

Part 4: Analytical Methodologies

The accurate quantification of this compound in biological matrices is a cornerstone of therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies. Its significant plasma concentrations and pharmacological activity necessitate methods that can distinguish it from the parent drug and other metabolites.[9][15]

Workflow for Quantification in Biological Matrices

The analytical process must be robust and self-validating, ensuring that each step from sample collection to final measurement is controlled and reproducible. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely adopted, sensitive, and specific method.[9][16][17]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. (3S)-3-hydroxyquinidine, the major biotransformation product of quinidine. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxyquinidine methanesuiphonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Pharmacodynamics of this compound alone and in combination with quinidine in healthy persons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (3S)-Hydroxyquinine | C20H24N2O3 | CID 441264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (3S)-3-hydroxyquinidine, the major biotransformation product of quinidine. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxyquinidine methanesuiphonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. GSRS [precision.fda.gov]

- 12. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics and pharmacodynamics of quinidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical pharmacology of hydroxy-3(S)-dihydroquinidine in healthy volunteers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of quinidine and three of its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A high-pressure liquid chromatography method for serum quinidine and (3S)-3-hydroxyquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Cardioprotective Metabolite: A Technical Guide to the Discovery and Historical Context of 3-Hydroxyquinidine

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a detailed exploration of the discovery, historical context, and analytical validation of 3-Hydroxyquinidine, the principal and pharmacologically active metabolite of the class I antiarrhythmic agent, quinidine.

Introduction: The Legacy of Quinidine and the Unforeseen Contributor

Quinidine, a stereoisomer of quinine derived from the bark of the Cinchona tree, holds a significant place in cardiovascular medicine as one of the earliest antiarrhythmic drugs.[1][2][3] Its use in treating cardiac arrhythmias dates back to the early 20th century.[2][4] For decades, the therapeutic and toxic effects of quinidine administration were attributed solely to the parent compound. However, meticulous pharmacokinetic and metabolic investigations in the latter half of the 20th century unveiled a more complex picture, revealing the presence of several metabolites, among which (3S)-3-Hydroxyquinidine emerged as a key player.[5][6] This guide delves into the scientific journey that led to the identification and characterization of this crucial metabolite, its clinical relevance, and the analytical methodologies that enabled its study.

The Discovery of this compound: A Paradigm Shift in Quinidine Pharmacology

The initial understanding of quinidine's fate in the body was limited. Early therapeutic drug monitoring relied on non-specific fluorometric assays which, while useful, could not distinguish between the parent drug and its metabolic byproducts.[7] This limitation led to discrepancies between measured "quinidine" concentrations and observed clinical effects, hinting at the presence of other active moieties.

The advent of more sophisticated analytical techniques, particularly high-pressure liquid chromatography (HPLC), was a turning point.[7][8] These methods allowed for the separation and quantification of individual compounds in biological fluids. Using HPLC, researchers were able to demonstrate that a significant portion of the administered quinidine was biotransformed into various metabolites, with this compound being the most prominent.[5][9]

The Role of Cytochrome P450 3A4

Subsequent in vitro studies using human liver microsomes definitively identified the enzyme responsible for this transformation.[10] It was established that the (3S)-3-hydroxylation of quinidine is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[10][11][12] This discovery was significant for several reasons:

-

Predicting Drug-Drug Interactions: Knowledge of CYP3A4's central role allows for the prediction and management of drug-drug interactions. Co-administration of quinidine with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers can significantly alter the plasma concentrations of both quinidine and this compound, impacting therapeutic efficacy and toxicity.[10][12]

-

Pharmacogenomic Variability: The expression and activity of CYP3A4 can vary considerably among individuals, contributing to the inter-individual differences observed in quinidine metabolism and clinical response.

-

A Specific Biomarker: The formation of this compound has been proposed as a specific in vivo and in vitro marker for CYP3A4 activity.[10][11]

The metabolic conversion of quinidine to its primary active metabolite is a critical step in its overall pharmacological profile.

Clinical Significance and Pharmacodynamics

The discovery of this compound was not merely an academic exercise; it had profound clinical implications. Studies soon revealed that this metabolite is not an inactive byproduct but possesses significant antiarrhythmic properties of its own, estimated to be 60-80% as potent as the parent drug.[9]

Subsequent clinical investigations demonstrated that this compound contributes to the overall electrophysiological effects observed during quinidine therapy.[13][14] Specifically, it has been shown to prolong the QT interval, a key antiarrhythmic effect, and its serum concentrations correlate with changes in the ventricular effective refractory period.[13][14] This additive or synergistic effect with quinidine underscores the importance of considering both compounds when evaluating a patient's response to treatment.

The pharmacokinetic profiles of quinidine and this compound have been extensively studied. The area under the serum concentration-time curve (AUC) of this compound is significant, and its renal clearance is a key route of elimination.[15]

Analytical Methodology: A Protocol for Quantification

The ability to accurately measure concentrations of this compound in biological matrices is paramount for both clinical monitoring and research. High-Performance Liquid Chromatography (HPLC) with fluorescence detection has become the gold standard for this purpose due to its sensitivity and specificity.[7][8]

Representative HPLC Protocol for Serum Quantification

This protocol is a representative example based on established methodologies.

Objective: To separate and quantify quinidine and (3S)-3-Hydroxyquinidine in human serum.

I. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of serum in a glass tube, add an internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

Add 100 µL of 1N NaOH to alkalinize the serum. Vortex for 30 seconds.

-

Add 5.0 mL of a suitable organic solvent (e.g., a mixture of benzene and butanol).

-

Vortex vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase.

II. Chromatographic Conditions

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer, adjusted to a specific pH. The exact ratio should be optimized for ideal separation.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Fluorescence Detector Settings:

-

Excitation Wavelength: ~330 nm

-

Emission Wavelength: ~450 nm

-

-

Injection Volume: 50 µL.

III. Data Analysis

-

Construct a calibration curve using standards of known concentrations of quinidine and this compound.

-

Calculate the peak area ratios of the analytes to the internal standard.

-

Determine the concentrations in the unknown samples by interpolating from the calibration curve.

Quantitative Data Summary

The following table summarizes typical pharmacokinetic parameters for quinidine and this compound.

| Parameter | Quinidine | This compound | Reference |

| Half-life (t½) | 6-8 hours | Variable, dependent on quinidine | [9] |

| Protein Binding | ~80-90% | ~51% | [14] |

| Primary Route of Elimination | Hepatic Metabolism (~80%) | Renal Excretion | [9][15] |

| Active Metabolite | N/A | Yes | [9] |

Synthesis and Characterization

The definitive structural elucidation and confirmation of (3S)-3-Hydroxyquinidine's absolute stereochemistry were achieved through a combination of synthetic chemistry and advanced analytical techniques.[5] Methods for its preparation include both synthetic chemical modification of quinidine and microbial oxidation.[5] Characterization has been performed using:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.[5]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation patterns.[5]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To provide information about functional groups and electronic transitions.[5]

-

X-ray Crystallography: To unambiguously determine the three-dimensional molecular structure and absolute stereochemistry.[5]

Conclusion and Future Perspectives

The discovery of this compound represents a landmark in the understanding of quinidine's pharmacology. It highlighted the critical importance of metabolite profiling in drug development and clinical practice. The story of this compound serves as a compelling case study on how advancements in analytical science can fundamentally reshape our understanding of a drug's mechanism of action, efficacy, and safety profile.

Future research may focus on further elucidating the specific contributions of this compound to both the therapeutic and proarrhythmic effects of quinidine, particularly in genetically diverse populations. The use of this compound formation as a sensitive and specific probe for CYP3A4 activity will likely continue to be a valuable tool in drug metabolism and interaction studies.

References

-

Wooding-Scott, R. A., Smalley, J., Visco, J., & Slaughter, R. L. (1988). The pharmacokinetics and pharmacodynamics of quinidine and this compound. British Journal of Clinical Pharmacology, 26(4), 415–421. [Link]

-

Wooding-Scott, R. A., Smalley, J., Visco, J., & Slaughter, R. L. (1988). The pharmacokinetics and pharmacodynamics of quinidine and this compound. PubMed. [Link]

-

Nielsen, T. L., Rasmussen, B. B., Flinois, J. P., Beaune, P., & Brøsen, K. (1999). In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes. The Journal of pharmacology and experimental therapeutics, 289(1), 31–37. [Link]

-

Basicmedical Key. (2016). Quinidine. [Link]

-

Karle, J. M., Karle, I. L., Geraci, C., & Raso, A. G. (1987). (3S)-3-hydroxyquinidine, the major biotransformation product of quinidine. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxyquinidine methanesulphonate. Journal of the Chemical Society, Perkin Transactions 2, (5), 609-615. [Link]

-

Drayer, D. E., Restivo, K., & Reidenberg, M. M. (1977). Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography. Journal of Laboratory and Clinical Medicine, 90(5), 816-822. [Link]

-

Le Guellec, C., & Paintaud, G. (1994). Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 660(1), 103-110. [Link]

-

Funck-Brentano, C., Becquemont, L., & Kroemer, H. K. (2000). Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6. Clinical Pharmacology & Therapeutics, 67(4), 381-391. [Link]

-

ResearchGate. (n.d.). Determination of (3S)-hydroxy quinidine for metabolism screening experiments using direct injection capillary electrophoresis and laser-induced fluorescence detection. [Link]

-

Mirghani, R. A., Hellgren, U., Westerberg, P., Ericsson, O., Bertilsson, L., & Gustafsson, L. L. (2001). The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo. Clinical Pharmacology & Therapeutics, 70(4), 355-360. [Link]

-

Zhang, Y., & Shou, M. (2000). Cytochrome P450 3A4-mediated interaction of diclofenac and quinidine. Drug Metabolism and Disposition, 28(1), 31-36. [Link]

-

Semantic Scholar. (n.d.). Determination of (3S)-3-hydroxy quinidine for metabolism screening experiments using direct injection capillary electrophoresis and laser-induced fluorescence detection. [Link]

-

Grace, A. A., & Camm, A. J. (2023). Quinidine. In StatPearls. StatPearls Publishing. [Link]

-

Zhang, Y., & Shou, M. (2001). In vitro stimulation of warfarin metabolism by quinidine: increases in the formation of 4'- and 10-hydroxywarfarin. Drug Metabolism and Disposition, 29(4 Pt 1), 457-462. [Link]

-

Thompson, K. A., Murray, J. J., Blair, I. A., Woosley, R. L., & Roden, D. M. (1988). Contribution of quinidine metabolites to electrophysiologic responses in human subjects. Clinical Pharmacology & Therapeutics, 43(6), 681-688. [Link]

-

Vozeh, S., Bindschedler, M., Ha, H. R., Kaufmann, G., Guentert, T. W., & Follath, F. (1987). Pharmacodynamics of this compound alone and in combination with quinidine in healthy persons. The American Journal of Cardiology, 59(6), 681-684. [Link]

-

ResearchGate. (n.d.). Quinidine—A legacy within the modern era of antiarrhythmic therapy. [Link]

-

Taylor & Francis Online. (n.d.). Widened Scope of Drug Repurposing/Chiral Switches, Elements of Secondary Pharmaceuticals: The Quinine/Quinidine Case. [Link]

-

Drugs.com. (n.d.). QuiNIDine Monograph for Professionals. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinidine. PubChem. [Link]

Sources

- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. (3S)-3-hydroxyquinidine, the major biotransformation product of quinidine. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxyquinidine methanesuiphonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinidine | Basicmedical Key [basicmedicalkey.com]

- 10. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Contribution of quinidine metabolites to electrophysiologic responses in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacodynamics of this compound alone and in combination with quinidine in healthy persons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacokinetics and pharmacodynamics of quinidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Formation of 3-Hydroxyquinidine by Cytochrome P450 3A4

Abstract

This technical guide provides an in-depth examination of the enzymatic formation of (3S)-3-hydroxyquinidine, the primary metabolite of the antiarrhythmic drug quinidine, mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. Quinidine is not only a therapeutic agent but also a critical pharmacological tool used as a potent inhibitor of CYP2D6 in drug-drug interaction (DDI) studies.[1][2] Understanding its own metabolic fate, predominantly governed by CYP3A4, is paramount for accurate pharmacokinetic modeling and safety assessment in drug development.[1][2] This document details the underlying biochemical mechanisms, provides field-tested protocols for in vitro characterization, discusses kinetic analysis, and explores the clinical and regulatory significance of this metabolic pathway. It is intended for researchers, scientists, and professionals in drug metabolism and pharmacokinetics (DMPK) seeking a comprehensive and practical resource.

Introduction: The Dual Significance of Quinidine Metabolism

Quinidine, a class Ia antiarrhythmic agent, holds a unique position in pharmacology. While its therapeutic use has declined, its role as a specific and potent inhibitor of CYP2D6 makes it an indispensable probe drug in clinical DDI studies.[1][2] However, the clinical utility of quinidine as a probe is complicated by its own extensive metabolism.

The metabolic clearance of quinidine is substantial, with significant hepatic and intestinal first-pass effects.[1] In vitro studies have unequivocally demonstrated that the formation of its major metabolite, 3-hydroxyquinidine, is catalyzed almost exclusively by CYP3A4.[3][4] This specificity has led to the proposal of using quinidine 3-hydroxylation as a selective in vitro and in vivo biomarker reaction for CYP3A4 activity.[1][3]

Therefore, a thorough understanding of the CYP3A4-mediated 3-hydroxylation of quinidine is critical for two primary reasons:

-

Predicting DDIs: As a substrate of CYP3A4, quinidine's pharmacokinetics can be significantly altered by co-administered drugs that inhibit or induce this enzyme.[1][2][5]

-

Accurate Pharmacokinetic Modeling: Comprehensive physiologically-based pharmacokinetic (PBPK) models must incorporate the formation and subsequent metabolism of this compound to accurately predict its exposure and interaction potential.[1][2][5]

This guide provides the technical foundation for investigating this crucial metabolic pathway.

Biochemical Mechanism of CYP3A4-Mediated Hydroxylation

The formation of this compound is a classic example of a Phase I metabolic reaction, specifically an aliphatic hydroxylation, catalyzed by a cytochrome P450 enzyme. The process occurs within the catalytic cycle of CYP3A4, located primarily in the endoplasmic reticulum of hepatocytes.

The generally accepted mechanism involves the following key steps:

-

Substrate Binding: Quinidine enters the large, malleable active site of the CYP3A4 enzyme and binds to a hydrophobic region near the heme iron center.

-

Reduction: The heme iron, in its ferric (Fe³⁺) state, is reduced to the ferrous (Fe²⁺) state by accepting an electron from its redox partner, NADPH-cytochrome P450 reductase.

-

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

-

Second Reduction & Protonation: A second electron is transferred, and a series of protonation steps lead to the cleavage of the O-O bond, releasing a water molecule and forming a highly reactive ferryl-oxo intermediate (Fe⁴⁺=O).

-

Hydrogen Abstraction: This powerful oxidizing intermediate abstracts a hydrogen atom from the 3-position of the quinuclidine ring of quinidine, creating a transient substrate radical.

-

Oxygen Rebound: The hydroxyl group is rapidly transferred from the heme iron to the substrate radical, a step known as the "oxygen rebound," forming the this compound metabolite.

-

Product Release: The hydroxylated, more polar product, this compound, dissociates from the active site, returning the enzyme to its initial ferric state, ready for another catalytic cycle.

In Vitro Characterization: Protocols and Methodologies

Characterizing the kinetics of this compound formation is a foundational step in preclinical drug development. Human liver microsomes (HLMs) are the most common in vitro system for this purpose as they are rich in CYP enzymes and cost-effective.[6][7] Recombinant human CYP3A4 (rCYP3A4) enzymes can be used for definitive confirmation.[8]

Protocol: Determining Michaelis-Menten Kinetics in Human Liver Microsomes

This protocol outlines the steps to determine the kinetic parameters (Kₘ and Vₘₐₓ) for this compound formation.

Objective: To establish the concentration-dependent rate of metabolism and derive the Michaelis-Menten constants.

Materials:

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Quinidine (substrate)

-

(3S)-3-hydroxyquinidine (analytical standard)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

-

Acetonitrile with internal standard (e.g., Carbamazepine) for reaction termination

-

96-well incubation plates and analytical plates

Experimental Workflow:

Caption: Experimental workflow for kinetic analysis of this compound formation.

Step-by-Step Methodology:

-

Preparation:

-

Prepare serial dilutions of quinidine in buffer. For Kₘ determination, concentrations should span a wide range (e.g., 0.5 µM to 250 µM) to bracket the expected Kₘ.[9]

-

On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Thaw pooled HLMs on ice and dilute to the desired working concentration (e.g., 1.0 mg/mL) in buffer. Final microsomal protein concentration in the incubation should be optimized (e.g., 0.25-0.5 mg/mL) to ensure linearity.[10]

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension and the quinidine dilutions.

-

Causality Check: Pre-incubate the plate at 37°C for 5 minutes. This step is crucial to bring the enzyme and substrate to the optimal reaction temperature before initiation.

-

Initiate the reaction by adding the pre-warmed NADPH master mix. The final incubation volume is typically 100-200 µL.

-

Incubate at 37°C with gentle shaking for a predetermined time within the linear range of formation (e.g., 10-20 minutes). Linearity must be established in preliminary experiments.

-

-

Termination and Processing:

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (IS) for analytical quantification.

-

Self-Validation: The cold organic solvent serves two purposes: it instantly stops all enzymatic activity and precipitates the microsomal proteins.

-

Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 min) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

Analytical Method: LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying metabolites due to its high sensitivity and selectivity.[11][12]

-

Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases like ammonium bicarbonate and methanol.[13] A rapid gradient allows for high-throughput analysis, with cycle times often under 3 minutes.[13]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).

-

Quinidine MRM Transition: m/z 325.2 → 172.1

-

This compound MRM Transition: m/z 341.2 → 188.1

-

Internal Standard (e.g., Carbamazepine) MRM Transition: m/z 237.1 → 194.1

-

-

Quantification: The amount of this compound formed is calculated by comparing the peak area ratio (analyte/IS) against a standard curve prepared with an authentic this compound standard.

Data Analysis and Kinetic Parameter Derivation

Once the concentration of the formed metabolite is determined at each substrate concentration, the reaction velocity (v), typically in pmol/min/mg protein, is calculated.

-

Plotting: Plot the velocity (v) on the y-axis against the quinidine concentration ([S]) on the x-axis.

-

Non-linear Regression: Fit the data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism, R):

v = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

Parameter Interpretation:

-

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction at saturating substrate concentrations.

-

Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the substrate's binding affinity to the enzyme.

-

Intrinsic Clearance (CLᵢₙₜ): A crucial parameter for predicting hepatic clearance, calculated as Vₘₐₓ / Kₘ.[7]

-

Representative Kinetic Data

The kinetic parameters for quinidine 3-hydroxylation can vary between studies and liver preparations. The following table summarizes representative values found in the literature.

| Parameter | Reported Value | Source System | Reference |

| Kₘ | ~1.5 µM | Human Liver Microsomes | [14] |

| Kₘ | 74.2 µM | Human Liver Microsomes | [4] |

| Vₘₐₓ | 74.4 nmol/mg/h | Human Liver Microsomes | [4] |

| Kₘ | 47.5 - 58.7 µM | Human Liver Microsomes | [9] |

| Vₘₐₓ | 0.29 - 0.36 nmol/mg/min | Human Liver Microsomes | [9] |

Note: Discrepancies in reported values can arise from differences in experimental conditions, HLM batches, and analytical methods.

Clinical Significance and Drug Development Implications

The dominant role of CYP3A4 in quinidine metabolism has significant consequences for its clinical use and its application in DDI studies.

-

Victim Potential: Quinidine is susceptible to DDIs with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) and inducers (e.g., rifampin).[5][15] Co-administration with a CYP3A4 inhibitor can decrease the clearance of quinidine, leading to increased plasma concentrations and potential toxicity.[15]

-

Biomarker Utility: The reaction is a highly specific marker for CYP3A4 activity.[1][3][4] This allows researchers to use quinidine to phenotype individuals for CYP3A4 activity or to assess the inhibitory/inductive potential of new chemical entities on CYP3A4 in vivo.[3]

-

Complex Interactions: Quinidine exhibits complex interactions, acting as a substrate for CYP3A4, an inhibitor of CYP2D6, and a substrate and inhibitor of the P-glycoprotein (P-gp) transporter.[1][2] PBPK modeling is essential to untangle this network of interactions and predict clinical outcomes.[1][2][5]

The following diagram illustrates the central role of CYP3A4 in the context of quinidine's multiple interaction pathways.

Caption: Quinidine's complex drug interaction network involving CYP3A4, CYP2D6, and P-gp.

Conclusion

The enzymatic formation of this compound by CYP3A4 is a well-characterized and highly specific metabolic pathway of significant importance in drug development. It serves as a prime example of how a drug's metabolism can influence its safety profile, its potential for drug-drug interactions, and its utility as a pharmacological probe. The in vitro protocols and analytical methods detailed in this guide provide a robust framework for scientists to accurately characterize this reaction, generate high-quality data for kinetic and PBPK modeling, and ultimately make more informed decisions during the development of new therapeutics.

References

-

Title: Cytochrome P450 3A4-Mediated Interaction of Diclofenac and Quinidine - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - NIH Source: National Institutes of Health URL: [Link]

-

Title: Physiologically-based pharmacokinetic modeling of quinidine to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network - PubMed Source: PubMed URL: [Link]

-

Title: Enzyme Kinetics for the Formation of 3-hydroxyquinine and Three New Metabolites of Quinine in Vitro; 3-hydroxylation by CYP3A4 Is Indeed the Major Metabolic Pathway - PubMed Source: PubMed URL: [Link]

-

Title: Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro Source: Frontiers in Pharmacology URL: [Link]

-

Title: Quinidine and haloperidol as modifiers of CYP3A4 activity: multisite kinetic model approach Source: ResearchGate URL: [Link]

-

Title: Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed Source: PubMed URL: [Link]

-

Title: The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo Source: PubMed URL: [Link]

-

Title: The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - NIH Source: National Institutes of Health URL: [Link]

-

Title: In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed Source: PubMed URL: [Link]

-

Title: Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS - PubMed Source: PubMed URL: [Link]

-

Title: A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed Source: PubMed URL: [Link]

-

Title: (PDF) Physiologically Based Pharmacokinetic Modeling of Quinidine to Establish a CYP3A4, P-gp and CYP2D6 Drug-Drug-Gene Interaction Network - ResearchGate Source: ResearchGate URL: [Link]

-

Title: In vitro evidence against the oxidation of quinidine by the sparteine/debrisoquine monooxygenase of human liver - PubMed Source: PubMed URL: [Link]

-

Title: Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway. - R Discovery Source: R Discovery URL: [Link]

-

Title: Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography - PubMed Source: PubMed URL: [Link]

-

Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent Source: Agilent Technologies URL: [Link]

-

Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate Source: ResearchGate URL: [Link]

-

Title: metabolic stability & determining intrinsic drug clearance - YouTube Source: YouTube URL: [Link]

-

Title: Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis - Juniper Publishers Source: Juniper Publishers URL: [Link]

Sources

- 1. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiologically-based pharmacokinetic modeling of quinidine to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro evidence against the oxidation of quinidine by the sparteine/debrisoquine monooxygenase of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antiarrhythmic Effects of 3-Hydroxyquinidine

Introduction

3-Hydroxyquinidine is the primary and most significant active metabolite of quinidine, a long-standing Class Ia antiarrhythmic agent.[1][2] Formed in the liver through the action of cytochrome P450 enzymes, specifically CYP3A4, this compound circulates in the plasma at concentrations that can rival or even surpass those of the parent drug during chronic therapy.[2][3] This substantial systemic exposure necessitates a thorough understanding of its intrinsic electrophysiological properties and its contribution to the overall antiarrhythmic and proarrhythmic profile of quinidine treatment. This guide provides a detailed examination of the in vitro antiarrhythmic effects of this compound, offering insights for researchers, scientists, and drug development professionals in the field of cardiac electrophysiology.

Core Electrophysiological Profile of this compound

The antiarrhythmic action of this compound is rooted in its modulation of cardiac ion channels, which collectively shape the cardiac action potential. Its effects are characteristic of a Class Ia antiarrhythmic agent, primarily involving the blockade of both fast inward sodium channels and outward potassium currents.[4][5]

Modulation of Cardiac Ion Channels

This compound exerts its antiarrhythmic effects through a multi-channel blocking mechanism:

-

Sodium Channel Blockade: The compound causes a concentration-dependent depression of the maximum upstroke velocity of phase 0 (Vmax) of the cardiac action potential.[6][7] This action, a hallmark of Class I antiarrhythmic drugs, is attributed to the blockade of the fast inward sodium current (INa). The reduction in Vmax slows the conduction of the electrical impulse through cardiac tissue.

-

Potassium Channel Blockade: this compound also inhibits the slow, delayed rectifier potassium current (IKs), which contributes to the repolarization phase of the action potential.[1] This blockade of potassium efflux leads to a prolongation of the action potential duration (APD).

Impact on Cardiac Action Potential Parameters

The dual ion channel blockade by this compound results in distinct changes to the cardiac action potential:

-

Prolongation of Action Potential Duration (APD): A consistent finding across various in vitro models is the concentration-dependent increase in the action potential duration at 90% repolarization (APD90) induced by this compound.[6][7] This effect is a direct consequence of potassium channel inhibition.

-

Depression of Maximum Upstroke Velocity (Vmax): As a result of sodium channel blockade, this compound reduces the Vmax of the action potential in a concentration- and frequency-dependent manner.[6][7]

-

Increased Effective Refractory Period (ERP): The prolongation of the APD is accompanied by an increase in the effective refractory period of cardiac cells.[6] This makes the tissue less excitable and can terminate re-entrant arrhythmias.

Comparative Electrophysiology: this compound versus Quinidine

While qualitatively similar to its parent compound, this compound exhibits important quantitative differences in its electrophysiological profile.

| Parameter | This compound | Quinidine | Key Distinction |

| Vmax Depression | Less potent.[6] | More potent.[6] | Quinidine has a stronger effect on cardiac conduction at equivalent concentrations. |

| APD Prolongation | More pronounced and less frequency-dependent.[6] | Lengthening is more prominent at lower frequencies and can shorten at higher frequencies.[6] | This compound provides a more consistent APD prolongation across a range of heart rates. |

| Proarrhythmic Potential | Lower incidence of early afterdepolarizations (EADs) in some models.[6] | Higher incidence of EADs, particularly at slow heart rates and low potassium levels.[6][8][9] | The risk of proarrhythmia may be attenuated with this compound compared to quinidine. |

These distinctions are critical for understanding the clinical effects of quinidine therapy, as the co-existence of both compounds contributes to the net electrophysiological outcome. The more consistent APD-prolonging effect of this compound, with less reverse use-dependence, may be a desirable antiarrhythmic property.

Proarrhythmic Potential of this compound

A crucial aspect of any antiarrhythmic agent is its potential to induce arrhythmias. Like quinidine, this compound can cause early afterdepolarizations (EADs), which are abnormal depolarizations during the repolarization phase of the action potential.[7] EADs are the cellular substrate for the development of Torsades de Pointes, a life-threatening ventricular tachyarrhythmia.[8]

The propensity for this compound to induce EADs is exacerbated under conditions of:

However, in comparative studies, the incidence of EADs with this compound appears to be lower than with quinidine at equipotent concentrations.[6]

In Vitro Models for Assessing Antiarrhythmic Effects

A variety of in vitro models are employed to characterize the antiarrhythmic properties of compounds like this compound.[10][11]

Isolated Cardiac Preparations

-

Purkinje Fibers: Isolated from canine or rabbit hearts, these fibers are valuable for studying effects on conduction and repolarization, as well as the propensity for EADs.[7]

-

Ventricular Myocytes: Enzymatically isolated single heart cells from species like guinea pigs or canines allow for detailed analysis of action potential characteristics and ionic currents using techniques like patch-clamping.[6][12]

-

Langendorff-Perfused Heart: This model, often using rabbit or guinea pig hearts, maintains the heart in a beating state outside the body, allowing for the assessment of a drug's integrated effects on cardiac rhythm and electrophysiology in a more intact system.[13][14]

Cellular Electrophysiology Techniques

-

Microelectrode Recordings: The standard technique for measuring transmembrane action potentials in multicellular preparations like Purkinje fibers and cardiac muscle strips.[6][7]

-

Patch-Clamp Electrophysiology: A powerful technique used on isolated myocytes to study the effects of a compound on specific ion channels.[15]

Experimental Protocols

Standard Microelectrode Recording in Isolated Purkinje Fibers

This protocol is designed to assess the effects of this compound on key action potential parameters.

1. Preparation of Purkinje Fibers:

- Excise the heart from a euthanized animal (e.g., a rabbit or dog) and place it in cold Tyrode's solution.

- Dissect the free-running Purkinje fibers from the ventricular endocardium under a dissecting microscope.

- Mount the fiber in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.

2. Electrophysiological Recording:

- Impale a cell within the Purkinje fiber with a glass microelectrode filled with 3 M KCl.

- Connect the microelectrode to an amplifier to record the transmembrane action potential.

- Pace the preparation at a constant cycle length (e.g., 1000 ms) using an external stimulator.

3. Data Acquisition and Analysis:

- Record baseline action potentials for a stabilization period.

- Introduce this compound into the perfusate at increasing concentrations.

- At each concentration, record steady-state action potentials.

- Measure key parameters: Vmax, APD90, and resting membrane potential.